4-Chlorobenzenesulfinamide

Description

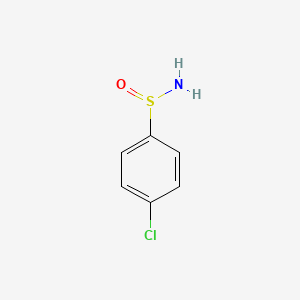

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

4-chlorobenzenesulfinamide |

InChI |

InChI=1S/C6H6ClNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2 |

InChI Key |

PDDOMCKCVRYYJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobenzenesulfinamide

Enzymatic Resolution Strategies

Enzymatic methods, particularly kinetic resolution, offer a powerful approach for the synthesis of enantiomerically enriched sulfinamides. These biocatalytic processes are valued for their high selectivity and operation under mild conditions.

Subtilisin-Catalyzed Resolution of N-Acyl Arylsulfinamides for 4-Chlorobenzenesulfinamide Production

A significant biocatalytic route for producing chiral sulfinamides involves the enzymatic resolution of racemic N-acyl arylsulfinamides. acs.orgnih.gov Research has demonstrated that the enzyme subtilisin E can effectively catalyze the hydrolysis of specific N-acylated arylsulfinamides in a highly enantioselective manner. acs.orgnih.govacs.org

Initial studies found that subtilisin E did not effectively catalyze the hydrolysis of N-acetyl or N-butanoyl arylsulfinamides. acs.orgnih.govacs.org However, when the acyl group was changed to N-chloroacetyl or N-dihydrocinnamoyl, the enzyme exhibited excellent activity and enantioselectivity. acs.orgnih.govacs.org This selective hydrolysis allows for the separation of the enantiomers, as one is converted to the free sulfinamide while the other remains as the N-acyl derivative. In a gram-scale resolution utilizing subtilisin E overexpressed in Bacillus subtilis, racemic N-dihydrocinnamoyl-p-chlorobenzenesulfinamide was resolved to produce the desired (R)-p-chlorobenzenesulfinamide. acs.orgnih.gov After the enzymatic reaction and subsequent recrystallization, the final product was obtained with a 30% yield and an enantiomeric excess (ee) of 97%. acs.orgnih.govacs.org

Molecular modeling studies suggest that the N-chloroacetyl and N-dihydrocinnamoyl groups are effective because they mimic a phenylalanine moiety, which allows the substrate to bind effectively to the enzyme's active site. acs.orgnih.gov

Stereochemical Control and Enantiomeric Excess in Enzymatic Synthesis

The stereochemical outcome of the subtilisin-catalyzed resolution is highly controlled, showing a strong preference for one enantiomer. The hydrolysis is highly enantioselective, with an E value greater than 150, favoring the (R)-enantiomer. acs.orgnih.govacs.org This means the enzyme preferentially hydrolyzes the N-acyl derivative of the (R)-sulfinamide, leaving the unreacted N-acyl-(S)-sulfinamide behind.

The basis for this high enantioselectivity is attributed to specific molecular interactions in the enzyme's active site. acs.orgnih.gov According to molecular modeling, the enantioselectivity arises from a favorable hydrophobic interaction between the aryl group of the faster-reacting (R)-arylsulfinamide and the S₁' leaving group pocket within the subtilisin E active site. acs.orgnih.gov This precise positioning correctly orients the scissile amide bond for hydrolysis by the catalytic triad (B1167595) of the enzyme.

The effectiveness of this enzymatic resolution is not limited to this compound. The table below summarizes the results for other synthetically useful arylsulfinamides produced using the same subtilisin-catalyzed method.

Table 1: Subtilisin E-Catalyzed Resolution of N-Acyl Arylsulfinamides This table is interactive. Users can sort columns by clicking on the headers.

| Arylsulfinamide Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-p-Toluenesulfinamide | 42% | 95% |

| (R)-p-Chlorobenzenesulfinamide | 30% | 97% |

| (R)-2,4,6-Trimethylbenzenesulfinamide | 30% | 99% |

Emerging Routes for Chiral Arylsulfinamides

While enzymatic resolution with subtilisin is a well-established method, research into alternative and more direct synthetic routes continues. These emerging protocols aim to provide efficient and versatile access to a wide range of structurally diverse chiral sulfinamides. nih.gov

Development of Efficient Enantioselective Synthesis Protocols

The development of catalytic asymmetric methods is a primary focus in modern synthetic chemistry, aiming to avoid the need for stoichiometric chiral auxiliaries or resolution steps. nih.gov Several innovative strategies have recently been reported for the enantioselective synthesis of chiral arylsulfinamides.

One novel approach is a photoenzymatic kinetic resolution that uses visible-light-excited ene-reductases as "unnatural photohydrolases". acs.orgacs.org This method has been shown to produce enantioenriched arylsulfinamides with up to a 99.5:0.5 enantiomeric ratio (er). acs.org Another significant advancement is the use of organocatalysis. nih.gov A peptide-mimic phosphonium (B103445) salt has been developed as a catalyst for the asymmetric skeletal reorganization of prochiral or racemic sulfoximines to yield S-stereogenic sulfinamides. nih.gov Other catalytic strategies include the kinetic resolution of sulfinamides through asymmetric N-allylic alkylation and the asymmetric oxidation of sulfenamides using chiral Brønsted acids and hydrogen peroxide. nih.gov

Control of Stereogenic Centers in Sulfinamide Formation

Achieving a high degree of stereocontrol is the central challenge in the synthesis of chiral sulfinamides. acs.org The emerging synthetic routes employ different mechanisms to control the formation of the sulfur stereogenic center.

In the photoenzymatic hydrolysis method, stereocontrol is achieved through a kinetic resolution process. acs.org It was observed that the (S)-enantiomer of the starting sulfinamide undergoes the photoenzymatic hydrolysis at a significantly faster rate than the (R)-enantiomer, allowing for the separation of the unreacted, enantioenriched (R)-sulfinamide. acs.org

In the organocatalytic skeletal reorganization, stereocontrol is dictated by the chiral catalyst. nih.gov The use of a specific peptide-mimic phosphonium salt catalyst (P8) was crucial for achieving high enantioselectivity. nih.gov Furthermore, optimizing reaction conditions, such as lowering the temperature to -40 °C, resulted in a significant increase in the enantiomeric excess to 95% with a catalyst loading of just 5 mol%. nih.gov This process involves an enantioselective ring-opening and a subsequent ring-closing step to furnish the final chiral sulfinamide product without loss of enantioselectivity. nih.gov

These advanced methods highlight the ongoing progress in developing reliable and efficient protocols for constructing structurally and stereochemically diverse sulfinamides. nih.gov

4 Chlorobenzenesulfinamide As a Chiral Auxiliary in Asymmetric Transformations

Fundamental Principles of Chiral Auxiliary Design in Sulfinamide Chemistry

The efficacy of a chiral auxiliary lies in its ability to effectively transfer its inherent chirality to a prochiral substrate, leading to the preferential formation of one diastereomer over the other. In sulfinamide chemistry, several key principles underpin their design and application.

Stereogenic Group Incorporation for Enantiocontrol

The defining feature of a chiral sulfinamide auxiliary is the stereogenic sulfur atom. nih.gov This chiral center is the primary source of enantiocontrol in reactions involving the auxiliary. The substituents attached to the sulfur atom, such as the p-chlorophenyl group in 4-chlorobenzenesulfinamide, play a crucial role in influencing the steric and electronic environment around the reactive center. This, in turn, dictates the facial selectivity of nucleophilic attack on an attached prochiral group. The design of these auxiliaries often involves creating a sterically demanding environment that effectively blocks one face of the reactive molecule, thereby directing the incoming reagent to the other face. wikipedia.orgyork.ac.uk

Influence on Diastereoselective Outcomes

When a chiral sulfinamide auxiliary is attached to a prochiral molecule, it creates a diastereomeric intermediate. The subsequent reaction of this intermediate with a reagent leads to the formation of diastereomeric products. The diastereoselectivity of the reaction is determined by the energy difference between the transition states leading to the different diastereomers. acs.org

A key factor influencing this energy difference is the ability of the sulfinyl group to participate in chelation. In many reactions, the oxygen atom of the sulfinyl group and the nitrogen atom of the imine can coordinate to a metal center, forming a rigid, six-membered ring transition state. wikipedia.orgharvard.edu This chelation model, often referred to as the Zimmerman-Traxler model in the context of aldol (B89426) reactions, helps to explain the observed stereochemical outcomes. acs.org The specific geometry of this chelated intermediate, dictated by the steric bulk of the substituents on the sulfinamide and the substrate, favors one diastereomeric transition state over the other, resulting in high diastereoselectivity. acs.orgharvard.edu However, in the absence of strongly chelating metals or in the presence of Lewis basic solvents, non-chelated, open-chain transition states may be favored, potentially leading to different stereochemical outcomes. harvard.edu

Diverse Asymmetric Reactions Utilizing Sulfinamide Auxiliaries

The principles of chiral induction by sulfinamide auxiliaries have been successfully applied to a wide range of asymmetric transformations, leading to the synthesis of valuable chiral building blocks.

Stereoselective Alkylation Reactions

Stereoselective alkylation reactions are fundamental transformations in organic synthesis. Chiral sulfinimines, derived from the condensation of aldehydes or ketones with sulfinamides like this compound, are excellent electrophiles for such reactions. The addition of organometallic reagents, such as Grignard reagents or organolithiums, to these sulfinimines proceeds with high diastereoselectivity to afford chiral amines. wikipedia.orgrsc.org The stereochemical outcome is generally predictable based on the aforementioned chelation-controlled transition state model, where the nucleophile attacks the imine carbon from the less hindered face. wikipedia.org

Table 1: Examples of Stereoselective Alkylation of N-Sulfinylimines

| Sulfinylimine Reactant | Nucleophile | Product Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| N-(p-Tolylsulfinyl)benzaldimine | Phenylmagnesium bromide | >98:2 | harvard.edu |

| N-(tert-Butylsulfinyl)isobutyraldimine | Methylmagnesium bromide | 95:5 | harvard.edu |

This table presents representative data and is not exhaustive.

Stereoselective Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters simultaneously. The use of chiral sulfinamide auxiliaries has enabled highly diastereoselective aldol-type reactions. nih.gov For instance, the addition of enolates to chiral N-sulfinylimines provides access to β-amino esters and related compounds with excellent stereocontrol. researchgate.net The stereochemical outcome of these reactions can often be rationalized by invoking a Zimmerman-Traxler-like transition state, where the metal enolate and the sulfinylimine form a six-membered chair-like structure. acs.orgnih.gov

In a notable example, an aldol-Tishchenko process utilizing tert-butylsulfinimines was developed for the stereoselective synthesis of 1,3-amino alcohols. acs.org The reaction proceeds through an initial aldol addition followed by an intramolecular hydride transfer, with the stereoselectivity being dictated by the chiral sulfinyl group. acs.org

Table 2: Diastereoselectivity in Sulfinamide-Mediated Aldol-Type Reactions

| Sulfinylimine | Enolate/Nucleophile | Aldehyde/Ketone | Product Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (S)-N-(tert-Butylsulfinyl)imine | Lithium enolate of ethyl acetate | Benzaldehyde | 94:6 | researchgate.net |

| (R)-N-(p-Toluenesulfinyl)imine | Titanium enolate of propionate (B1217596) ester | Isobutyraldehyde | >95:5 | nih.gov |

This table presents representative data and is not exhaustive.

Other Diastereoselective Inductions

Beyond alkylation and aldol reactions, sulfinamide auxiliaries have been employed in a variety of other diastereoselective transformations. For example, they have been used to direct the stereochemical outcome of domino reactions, where a sequence of reactions occurs in a single pot. A domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been developed to produce highly substituted trans-2,3-dihydrobenzofurans with good diastereoselectivity, where the configuration of the sulfinyl group dictates the stereochemical course of the reaction. rsc.org

Furthermore, chiral sulfinamides have proven effective in directing cycloaddition reactions and the synthesis of various heterocyclic compounds, including pyrrolidines and piperidines. rsc.org The robust nature of the sulfinyl group and its predictable stereodirecting ability make it a valuable tool for the construction of complex molecular architectures with high levels of stereocontrol. nih.gov

Mechanistic Insights and Computational Investigations of Sulfinamide Mediated Processes

Elucidation of Stereodetermining Steps in Asymmetric Transformations

There is currently a lack of specific studies in the accessible scientific literature that elucidate the stereodetermining steps of asymmetric transformations where 4-chlorobenzenesulfinamide acts as a key reagent or catalyst. While the fundamental principles of asymmetric induction involving related sulfinyl compounds are generally understood, specific experimental or computational evidence detailing the transition states and energy profiles for reactions involving this compound is not available.

Theoretical and Computational Modeling of Sulfinamide Reactivity and Selectivity

No dedicated theoretical or computational studies modeling the reactivity and selectivity of this compound could be identified. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to probe the electronic structure, reaction pathways, and the origins of stereoselectivity. The absence of such research prevents a detailed discussion of its modeled behavior.

Future Research Trajectories in 4 Chlorobenzenesulfinamide Chemistry

Integration of Green Chemistry Principles in Sulfinamide Synthesis

The synthesis of sulfinamides, including 4-chlorobenzenesulfinamide, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents.

Key Research Thrusts:

Solvent-Free and Alternative Solvent Systems: A significant push is being made to move away from traditional volatile organic solvents. Research is exploring solvent-free mechanochemical approaches, which involve the grinding of solid reagents to initiate chemical reactions. bohrium.com This method has been successfully used for the synthesis of sulfonamides in a one-pot, two-step procedure mediated by solid sodium hypochlorite. bohrium.com Additionally, the use of greener solvent alternatives, such as deep eutectic solvents, is being investigated to create more sustainable synthetic protocols. acs.org

Catalytic and Energy-Efficient Methods: The development of catalytic methods that operate under mild conditions is a cornerstone of green sulfinamide synthesis. researchgate.net This includes the use of organocatalysts and electrochemical methods that avoid the need for stoichiometric reagents and harsh reaction conditions. acs.orgcdnsciencepub.com Photoredox catalysis, which uses light to drive chemical reactions, is also emerging as a green method for the synthesis of chiral molecules derived from sulfinamides. diva-portal.org

Atom Economy and Waste Reduction: Future research will continue to focus on synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This involves designing reactions that proceed with high efficiency and generate minimal byproducts. The use of amino acids as starting materials in sulfonamide synthesis is one such approach that aligns with green chemistry principles due to their biocompatibility and the mild reaction conditions required. nih.gov

Exploration of Novel Catalytic Systems for Sulfinamide Synthesis and Derivatization

The development of new and efficient catalytic systems is crucial for advancing the synthesis and functionalization of this compound and its derivatives.

Emerging Catalytic Strategies:

Transition Metal Catalysis: Copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines has been reported as a method for the catalytic enantioselective synthesis of chiral aryl sulfinamides. acs.org Palladium catalysis has also been employed in the asymmetric cross-coupling of sulfenamides with aryl diazonium salts to produce chiral sulfilimines. rsc.org Future work will likely focus on developing more robust and versatile transition metal catalysts with improved activity and selectivity.

Organocatalysis: Organocatalysis offers a metal-free alternative for sulfinamide synthesis. cdnsciencepub.com For instance, peptide-mimic phosphonium (B103445) salts have been used to catalyze the asymmetric skeletal reorganization of sulfoximines to produce S-stereogenic sulfinamides. nih.gov Triarylmethyl chlorides have also been shown to be effective and mild organocatalysts for the synthesis of N-sulfonyl imines under neutral conditions. cdnsciencepub.com The exploration of new organocatalytic systems is expected to provide access to a wider range of structurally diverse sulfinamides.

Biocatalysis and Enzymatic Methods: While still an emerging area, the use of enzymes for the kinetic resolution of sulfinamides has shown promise. nih.gov Future research may focus on the discovery and engineering of enzymes with high selectivity for the synthesis of enantiopure this compound and its derivatives.

Design and Synthesis of Advanced this compound Derivatives for Enhanced Chiral Induction

A key area of future research is the design and synthesis of new this compound derivatives with improved capabilities for inducing chirality in asymmetric reactions.

Strategies for Enhanced Chiral Induction:

Development of Novel Chiral Ligands: Chiral sulfinamides are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. acs.org The modular nature of their synthesis allows for systematic tuning of the ligand's steric and electronic properties to achieve high levels of stereochemical control. acs.org Future efforts will likely focus on creating libraries of this compound-derived ligands for a broad range of asymmetric transformations.

Introduction of Stereogenic Centers: The incorporation of additional stereogenic centers into the this compound scaffold can enhance its chiral-inducing capabilities. nih.gov Research into the synthesis of such advanced derivatives will be crucial for developing more effective chiral auxiliaries and catalysts.

Application in Asymmetric Synthesis: Advanced this compound derivatives are expected to find wide application as chiral auxiliaries in the asymmetric synthesis of complex molecules, including non-natural amino acids and other biologically active compounds. diva-portal.org The ability to precisely control the stereochemical outcome of a reaction is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.

Q & A

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated during industrial-grade synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.